(3,3-Difluoro-tetrahydro-pyran-4-yl)-carbamic acid tert-butyl ester
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Overview
Description
(3,3-Difluoro-tetrahydro-pyran-4-yl)-carbamic acid tert-butyl ester is a synthetic organic compound that belongs to the class of carbamates. Carbamates are widely used in various fields, including pharmaceuticals, agriculture, and materials science, due to their versatile chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3,3-Difluoro-tetrahydro-pyran-4-yl)-carbamic acid tert-butyl ester typically involves the reaction of a suitable tetrahydro-pyran derivative with a carbamoylating agent. Common reagents used in this synthesis include isocyanates or carbamoyl chlorides. The reaction is usually carried out under mild conditions, often in the presence of a base such as triethylamine to neutralize the by-products.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as yield, purity, and cost-effectiveness. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for efficient production.
Chemical Reactions Analysis
Types of Reactions
(3,3-Difluoro-tetrahydro-pyran-4-yl)-carbamic acid tert-butyl ester can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert it into more reduced forms, potentially altering its functional groups.
Substitution: Nucleophilic or electrophilic substitution reactions can replace specific atoms or groups within the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, alcohols) are typically employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives.
Scientific Research Applications
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: May serve as a probe or reagent in biochemical assays.
Medicine: Potentially useful in drug development due to its unique chemical properties.
Industry: Could be employed in the production of specialty chemicals or materials.
Mechanism of Action
The mechanism of action of (3,3-Difluoro-tetrahydro-pyran-4-yl)-carbamic acid tert-butyl ester involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other biomolecules. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biological outcomes.
Comparison with Similar Compounds
Similar Compounds
- (3,3-Difluoro-tetrahydro-pyran-4-yl)-carbamic acid methyl ester
- (3,3-Difluoro-tetrahydro-pyran-4-yl)-carbamic acid ethyl ester
- (3,3-Difluoro-tetrahydro-pyran-4-yl)-carbamic acid isopropyl ester
Uniqueness
(3,3-Difluoro-tetrahydro-pyran-4-yl)-carbamic acid tert-butyl ester is unique due to its specific structural features, such as the presence of the difluoro group and the tert-butyl ester moiety. These features can influence its reactivity, stability, and interactions with other molecules, making it distinct from similar compounds.
Conclusion
This compound is a versatile compound with potential applications in various scientific fields. Its unique chemical properties make it an interesting subject for further research and development.
Properties
IUPAC Name |
tert-butyl N-(3,3-difluorooxan-4-yl)carbamate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17F2NO3/c1-9(2,3)16-8(14)13-7-4-5-15-6-10(7,11)12/h7H,4-6H2,1-3H3,(H,13,14) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
COLYONQQFGULFD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CCOCC1(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17F2NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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